2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-(formylamino)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-(formylamino)acetamide is an organic compound that belongs to the class of amides This compound features a chlorophenyl group, a dimethylphenyl group, and a formylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-(formylamino)acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.
Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the dimethylphenyl group: This can be done through a nucleophilic substitution reaction where the dimethylphenyl group is introduced.
Formylation: The formylamino group can be introduced via a formylation reaction using formic acid or a formylating agent like formamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formylamino group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formylamino group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-(formylamino)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-phenylacetamide: Lacks the dimethyl groups and formylamino group.
N-(2,6-dimethylphenyl)-2-(formylamino)acetamide: Lacks the chlorophenyl group.
Properties
Molecular Formula |
C17H17ClN2O2 |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-formamidoacetamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-4-3-5-12(2)15(11)20-17(22)16(19-10-21)13-6-8-14(18)9-7-13/h3-10,16H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
WSHVUPRRAMSSSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)Cl)NC=O |
Origin of Product |
United States |
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